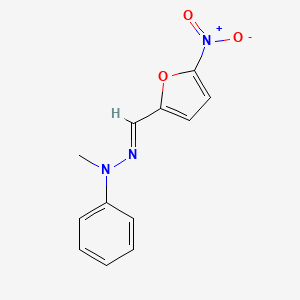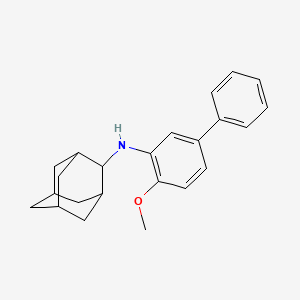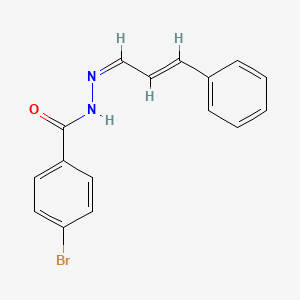![molecular formula C13H11NO4S B3856680 2-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one](/img/structure/B3856680.png)
2-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one
Overview
Description
2-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound is commonly referred to as PSI, and it has been shown to have a wide range of applications in scientific research.
Scientific Research Applications
PSI has been shown to have a wide range of applications in scientific research. It has been used as a tool for studying protein-protein interactions, as well as for investigating the role of specific proteins in cellular signaling pathways. PSI has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of PSI is based on its ability to inhibit the activity of certain enzymes, such as protein kinases. This inhibition leads to a disruption of cellular signaling pathways, which can have a wide range of effects on cellular function. PSI has been shown to be a potent inhibitor of several protein kinases, including Akt and JNK.
Biochemical and Physiological Effects:
PSI has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth and proliferation of cancer cells. PSI has also been shown to have anti-inflammatory effects, and it has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of PSI for lab experiments is its potency as a protein kinase inhibitor. This allows researchers to investigate the role of specific proteins in cellular signaling pathways, which can provide valuable insights into the mechanisms of disease. However, PSI also has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of PSI can be challenging, which can limit its availability for some researchers.
Future Directions
There are several future directions for research involving PSI. One area of focus is the development of new drugs based on the structure of PSI. Researchers are investigating the potential of PSI derivatives as potential treatments for cancer and other diseases. Additionally, researchers are investigating the use of PSI as a tool for studying the role of specific proteins in cellular signaling pathways. This research could provide valuable insights into the mechanisms of disease and could lead to the development of new treatments.
properties
IUPAC Name |
[(E)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-10-9-11(7-8-13(10)15)14-18-19(16,17)12-5-3-2-4-6-12/h2-9H,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGPABZHVNQSCA-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOS(=O)(=O)C2=CC=CC=C2)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N/OS(=O)(=O)C2=CC=CC=C2)/C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-bromo-4-chlorophenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B3856606.png)

![3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B3856617.png)

![3-fluoro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B3856620.png)

![methyl 4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3856633.png)
![10-{3-[4-(2-adamantyl)-1-piperazinyl]propyl}-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride](/img/structure/B3856641.png)
![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}isonicotinamide](/img/structure/B3856650.png)

![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B3856688.png)
![N-(4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]carbonohydrazonoyl}phenyl)acetamide](/img/structure/B3856690.png)
![2-chloro-4-phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B3856697.png)
![2-chloro-5-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3856703.png)